Cas no 914349-67-0 (4-(4-Ethylpiperazin-1-ylmethyl)benzylamine)
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
- [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine
- 1-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine
- SBB098128
- ST24023173
- Z5340
- {4-[(4-ethylpiperazinyl)methyl]phenyl}methylamine
- {4-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine
- 4-(4-ethylpiperazin-1-ylmethyl)benzylamine, AldrichCPR
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- MDL: MFCD06797801
- Inchi: 1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3
- InChI Key: SAUDSDDZIRPWMO-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC(CN)=CC=2)CCN(CC)CC1
Computed Properties
- Exact Mass: 233.18900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 204
- Topological Polar Surface Area: 32.5
Experimental Properties
- PSA: 32.50000
- LogP: 1.85890
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB439755-250 mg |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine; . |
914349-67-0 | 250mg |
€122.10 | 2023-06-16 | ||
| abcr | AB439755-1 g |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine; . |
914349-67-0 | 1g |
€205.60 | 2023-06-16 | ||
| abcr | AB439755-5 g |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine; . |
914349-67-0 | 5g |
€487.20 | 2023-06-16 | ||
| Chemenu | CM169324-1g |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine |
914349-67-0 | 97% | 1g |
$114 | 2024-07-20 | |
| Chemenu | CM169324-5g |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine |
914349-67-0 | 97% | 5g |
$347 | 2024-07-20 | |
| Chemenu | CM169324-25g |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine |
914349-67-0 | 97% | 25g |
$1334 | 2024-07-20 | |
| Fluorochem | 211520-1g |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine |
914349-67-0 | 95% | 1g |
£69.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E842145-250mg |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine |
914349-67-0 | 97% | 250mg |
¥197.10 | 2022-01-10 | |
| TRC | E109140-500mg |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine |
914349-67-0 | 500mg |
$ 450.00 | 2022-06-05 | ||
| TRC | E109140-1000mg |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine |
914349-67-0 | 1g |
$ 745.00 | 2022-06-05 |
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Suppliers
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Comprehensive Overview
The compound 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, with the CAS number 914349-67-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperazine ring with an ethyl substituent and a benzylamine group. Its versatility in chemical synthesis and potential applications in drug development make it a subject of ongoing research.
The molecular structure of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is characterized by a piperazine ring, a six-membered ring containing two nitrogen atoms. The piperazine moiety is substituted with an ethyl group at the 4-position, which adds to the compound's stability and reactivity. The benzylamine group, attached to the piperazine ring via a methylene bridge, introduces aromaticity and amine functionality, making this compound highly versatile in various chemical reactions.
Recent studies have explored the potential of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine as a building block in medicinal chemistry. Researchers have investigated its role in the synthesis of bioactive molecules, particularly in the development of inhibitors for various enzymes and receptors. For instance, its ability to form hydrogen bonds and participate in π-interactions makes it an attractive candidate for designing drugs targeting G-protein coupled receptors (GPCRs), which are implicated in numerous diseases.
In terms of synthesis, 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine can be prepared through several routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 4-ethylpiperazine with benzaldehyde in the presence of reducing agents like sodium cyanoborohydride. This approach not only ensures high yields but also allows for easy modification of substituents to explore structural analogs.
The pharmacological properties of this compound have been extensively studied. In vitro assays have demonstrated its ability to modulate cellular signaling pathways, particularly those involving kinases and phosphatases. Additionally, preliminary animal studies suggest that it may exhibit anti-inflammatory and neuroprotective effects, opening new avenues for its application in treating conditions such as Alzheimer's disease and chronic inflammation.
From an industrial perspective, 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is valued for its role as an intermediate in the synthesis of more complex molecules. Its use as a precursor in drug discovery programs underscores its importance in modern pharmaceutical research. Furthermore, its compatibility with various functional groups enables chemists to design molecules with improved bioavailability and efficacy.
In conclusion, 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, CAS No. 914349-67-0, stands out as a promising compound with diverse applications in chemistry and pharmacology. Its unique structure, coupled with recent advancements in its synthesis and biological evaluation, positions it as a key player in the development of innovative therapeutic agents.
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